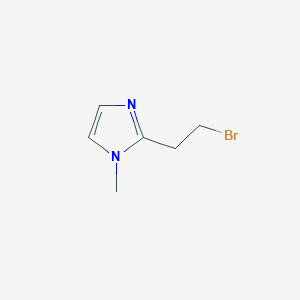

2-(2-bromoethyl)-1-methyl-1H-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9BrN2 |

|---|---|

Molecular Weight |

189.05 g/mol |

IUPAC Name |

2-(2-bromoethyl)-1-methylimidazole |

InChI |

InChI=1S/C6H9BrN2/c1-9-5-4-8-6(9)2-3-7/h4-5H,2-3H2,1H3 |

InChI Key |

HVHMWJGYUOWZKK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1CCBr |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Bromoethyl 1 Methyl 1h Imidazole

Established Synthetic Pathways to 2-(2-Bromoethyl)-1-methyl-1H-imidazole

Established routes to this compound typically rely on the sequential construction of the molecule from simpler, commercially available imidazole (B134444) precursors. These methods offer reliability and are based on well-understood reaction mechanisms.

A common and logical multi-step synthesis begins with a precursor such as 1-methyl-1H-imidazole. The strategy involves the introduction of a functionalized two-carbon unit at the C2 position, followed by conversion of the functional group to a bromide.

One of the most effective methods to functionalize the C2 position of an N-substituted imidazole is through directed metallation. The proton at the C2 position is the most acidic, allowing for regioselective deprotonation with a strong base, such as n-butyllithium, to form a key intermediate, 2-lithio-1-methyl-1H-imidazole. This nucleophilic intermediate can then react with an appropriate electrophile.

A plausible and widely used approach involves the following sequence:

N-Alkylation: Starting with imidazole, the first step is methylation of the nitrogen atom to form 1-methyl-1H-imidazole.

Hydroxethylation: The 1-methyl-1H-imidazole is then reacted with a strong base (e.g., n-butyllithium) at low temperature in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to generate the C2-lithiated species. This intermediate is subsequently reacted with ethylene (B1197577) oxide to introduce a 2-hydroxyethyl group at the C2 position, yielding 2-(2-hydroxyethyl)-1-methyl-1H-imidazole.

Bromination: The final step is the conversion of the terminal hydroxyl group to a bromide. This transformation is typically achieved using standard brominating agents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

This multi-step process allows for the controlled and regioselective construction of the target molecule.

In the context of these syntheses, the management of key intermediates and reaction conditions is paramount to achieving high yields and purity. The 2-lithio-1-methyl-1H-imidazole is a critical, yet highly reactive and moisture-sensitive, intermediate. Its successful generation and utilization require stringent reaction conditions.

| Parameter | Condition | Rationale |

| Temperature | -78 °C to 0 °C | Prevents decomposition of the lithiated intermediate and minimizes side reactions. |

| Solvent | Anhydrous THF or Diethyl Ether | Ensures the stability of the organolithium reagent and prevents quenching by protic sources. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction of the highly reactive intermediates with oxygen or atmospheric moisture. |

| Reagents | n-Butyllithium, Ethylene Oxide | Strong base for deprotonation and a suitable electrophile for introducing the two-carbon chain. |

An alternative direct synthesis could involve the reaction of the 2-lithio-1-methyl-1H-imidazole intermediate directly with 1,2-dibromoethane (B42909). However, this approach carries the risk of side reactions, including elimination to form vinyl bromide or over-alkylation. Careful control over stoichiometry and temperature is essential to favor the desired substitution product.

Advanced and Emerging Synthetic Strategies for Bromoethylated Imidazoles

Modern synthetic chemistry is increasingly focused on developing more efficient, sustainable, and innovative methods. These advanced strategies, while not yet standard for this specific molecule, represent the forefront of heterocyclic synthesis.

Electrochemical synthesis offers a powerful alternative to traditional reagent-based methods, often proceeding under mild conditions without the need for stoichiometric chemical oxidants or reductants. In the context of imidazole synthesis, electrochemistry can be used to generate reactive intermediates. For instance, an electrochemical approach for synthesizing imidazoles from vinyl azides and benzyl (B1604629) amines has been developed. nih.gov This process involves the generation of electrophilic iodine species and the formation of a 2H-azirine intermediate, which ultimately cyclizes to form the imidazole ring. nih.gov

For the derivatization of an existing imidazole ring, a bromide-mediated electrochemical desulfurization of 2-mercapto-imidazoles has been shown to provide imidazoles in very good yields. organic-chemistry.org This suggests the potential for electrochemically mediated halogenation reactions on the imidazole core or on side chains, potentially offering a greener route to halogenated derivatives like this compound.

Photochemistry utilizes light as an energy source to induce chemical reactions, often enabling transformations that are difficult under thermal conditions. tandfonline.comrsc.org The synthesis of five-membered N-heterocycles has been achieved through various photochemical reactions, which can avoid the use of toxic or polluting reagents. tandfonline.com For example, photoinduced ring-opening reactions of pyridazine (B1198779) N-oxides have been developed as a method for the direct synthesis of 1H-pyrazoles. acs.org While direct photochemical bromoethylation of an imidazole is not a common route, photochemical methods could be applied to synthesize complex imidazole precursors. Visible-light mediated strategies, in particular, are a growing area of interest for generating carbon-centered radicals that can be used to form N-heterocycles. rsc.org

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjbphs.com For imidazole synthesis, this has led to the development of solvent-free reactions, the use of reusable catalysts, and microwave-assisted synthesis. wjbphs.comasianpubs.orgresearchgate.net

| Green Chemistry Principle | Application in Imidazole Synthesis | Potential Benefit |

| Alternative Solvents | Use of water or solvent-free conditions. asianpubs.orgresearchgate.net | Reduces volatile organic compound (VOC) emissions and simplifies purification. |

| Catalysis | Use of reusable solid catalysts like zeolites (ZSM-11) or magnetic nanoparticles (Fe₃O₄-MNPs). researchgate.netrsc.org | Allows for easy catalyst separation and recycling, reducing waste and cost. |

| Energy Efficiency | Microwave irradiation as an energy source. researchgate.net | Can significantly reduce reaction times and improve yields compared to conventional heating. |

Regiocontrol and Stereoselectivity in Imidazole N-Alkylation and C-Functionalization

The synthesis of specifically substituted imidazoles like this compound is fundamentally a challenge of regiocontrol. The unsymmetrical nature of a substituted imidazole ring presents multiple reactive sites for incoming reagents: two distinct nitrogen atoms (N-1 and N-3) and three carbon atoms (C-2, C-4, and C-5). Achieving the desired isomer requires precise control over the reaction conditions and strategy.

N-Alkylation Regioselectivity:

The N-alkylation of an unsymmetrical imidazole can result in a mixture of two regioisomers. reddit.com The outcome of this reaction is governed by a combination of electronic and steric factors, as well as the specific reaction conditions employed. otago.ac.nz

Electronic Effects : Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the nearby nitrogen atom, favoring alkylation at the more distant nitrogen. Conversely, electron-donating groups enhance the reactivity of the adjacent nitrogen. otago.ac.nz

Steric Effects : The size of both the substituent already on the imidazole ring and the incoming alkylating agent plays a crucial role. Bulky groups will sterically hinder the approach of the electrophile to the nearest nitrogen, thus favoring alkylation at the less hindered nitrogen atom. otago.ac.nz

Reaction Conditions : The choice of base and solvent can significantly influence the product ratio. Reactions in basic media deprotonate the imidazole to form an ambident imidazolide (B1226674) anion, where the negative charge is delocalized over both nitrogen atoms. reddit.com In contrast, reactions under neutral conditions involve the direct reaction of the alkylating agent with one of the two tautomeric forms of the imidazole, a process that can also be influenced by the substituent's nature. otago.ac.nz For instance, a general and regioselective N-alkylation strategy has been developed that involves a three-step, one-pot process of protection, regioselective alkylation, and deprotection to yield the more sterically hindered isomer, which is often difficult to obtain otherwise. uclouvain.be

C-Functionalization Regioselectivity:

The functionalization of the carbon atoms of the imidazole ring also demands high regioselectivity. The inherent reactivity of the C-H bonds varies: the C-2 proton is the most acidic, making it susceptible to deprotonation and subsequent reaction with electrophiles, while the C-5 position is the most reactive towards electrophilic substitution. nih.gov

Modern synthetic methods have enabled the highly selective functionalization of specific C-H bonds through transition-metal catalysis. researchgate.net

Palladium-catalyzed C-H Arylation : This method allows for the selective and sequential replacement of all three C-H bonds. The regioselectivity can be controlled by the choice of catalyst, base, and protecting groups. For example, using a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group on the nitrogen can direct arylation to specific positions. nih.gov Mechanistic studies suggest that C-5 arylation is often favored due to the stabilizing inductive effect of the N-1 nitrogen on the resulting C-Pd bond. nih.gov

Nickel-catalyzed C-H Coupling : Nickel-based catalytic systems have been developed for the C-2 arylation and alkenylation of imidazoles. nih.gov These methods can utilize a range of coupling partners, including less reactive and more economical aryl chlorides and phenol (B47542) derivatives, and often proceed with high regioselectivity for the C-2 position. The use of a tertiary alcohol as a solvent is key to the success of these reactions. nih.gov

While this compound is an achiral molecule, the principles of stereoselectivity are paramount in the synthesis of more complex imidazole derivatives where chiral centers are present or created. mdpi.com In such cases, chiral auxiliaries attached to the ring nitrogen or the use of chiral catalysts can induce diastereoselectivity during functionalization reactions. mdpi.com

Comparative Analysis of Synthetic Efficiency, Yields, and Scalability

A comparative look at various functionalization methods reveals significant differences in their performance and applicability for large-scale synthesis.

| Method Type | Target Position | Reagents/Catalysts | Typical Yields | Advantages | Disadvantages |

| Direct C2-Arylation | C-2 | Ni(OTf)₂/dcype, K₃PO₄ | Good to High | Uses cost-effective chloroarenes, high C2 selectivity. nih.gov | Requires specific ligands and anhydrous conditions. |

| Directed C-H Arylation | C-2, C-4, C-5 | Pd catalysts, SEM protecting group | 51-60% | Sequential functionalization of all C-H bonds is possible. nih.gov | Requires protection/deprotection steps, adding to the step count. |

| N-Alkylation (Basic) | N-1 / N-3 | NaH, Alkyl Halide | Variable | Can be high-yielding if electronic/steric factors are favorable. | Often produces hard-to-separate regioisomeric mixtures. reddit.comotago.ac.nz |

| Bromination | C-4 / C-5 | N-Bromosuccinimide (NBS) | ~40% | Readily available brominating agent. | Can be slow (e.g., 6 days), may require chromatography. chemicalbook.com |

| Scalable Debromination | C-4 | Isopropyl magnesium chloride | ~92% | High yield, demonstrated on kg scale for related imidazoles. bohrium.com | Requires organometallic reagents, which can be sensitive. |

Circumventing Regiomer Formation : Starting with 1,2-dimethyl-1H-imidazole avoided the N-alkylation regioselectivity issue entirely.

Cost-Effective Reagents : The route was designed to use less expensive raw materials. bohrium.com

Optimized Conditions : Selective debromination was achieved with high yield by optimizing the reagent (isopropyl magnesium chloride) and reaction conditions. bohrium.com

The following table provides a summary of reported yields for various imidazole functionalization reactions, illustrating the range of efficiencies for different transformations.

| Reaction Type | Substrate | Product | Yield (%) | Reference |

| C-H Arylation | SEM-imidazole | C2-arylated imidazole | 51-60% | nih.gov |

| C-H Arylation | Pilocarpine | C2-arylated pilocarpine | 69% | nih.gov |

| N-Alkylation | 2-methyl-5-nitroimidazole precursor | 1-(2-bromo-ethyl)-2-methyl-5-nitro-1H-imidazole | 91% | chemicalbook.com |

| Debromination | 4,5-dibromo-1,2-dimethyl-1H-imidazole | 4-bromo-1,2-dimethyl-1H-imidazole | 92% | bohrium.com |

Chemical Reactivity and Mechanistic Aspects of 2 2 Bromoethyl 1 Methyl 1h Imidazole

Nucleophilic Substitution Reactions at the Bromoethyl Moiety

The bromoethyl side chain is the primary site for nucleophilic attack, making the compound a valuable alkylating agent for introducing the 1-methyl-1H-imidazol-2-ylethyl moiety onto various substrates.

Intrinsic Reactivity Profile of the Bromoethyl Group as a Leaving Group

The bromoethyl group in 2-(2-bromoethyl)-1-methyl-1H-imidazole functions as a competent leaving group in nucleophilic substitution reactions. Bromide is a weak base and thus a good leaving group, facilitating the departure of Br⁻ upon attack by a nucleophile. The carbon-bromine bond is polarized (Cᵟ⁺-Brᵟ⁻), rendering the α-carbon electrophilic and susceptible to attack.

As a primary alkyl halide, it is expected to react predominantly through an Sₙ2 (bimolecular nucleophilic substitution) mechanism. This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. The rate of reaction is dependent on the concentration of both the substrate and the incoming nucleophile. The proximity of the imidazole (B134444) ring may influence the reactivity through electronic effects, but steric hindrance at the reaction center is minimal for this primary halide.

Reaction with O-, N-, S-, and C-Nucleophiles

The electrophilic carbon of the bromoethyl group readily reacts with a variety of soft and hard nucleophiles, including those based on oxygen, nitrogen, and sulfur.

Alkylation of primary and secondary amines with this compound provides a direct route to substituted imidazole-ethyl amines. The reaction typically proceeds by nucleophilic attack of the amine's lone pair of electrons on the carbon atom attached to the bromine, displacing the bromide ion.

For instance, in a related compound, α-[[(2-Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol, the bromoethylamino moiety is a key structural feature. rsc.org While not a direct substitution on the target molecule, it highlights the formation of a C-N bond from a bromoethyl precursor. The general reaction with a generic secondary amine (R₂NH) can be represented as:

this compound + R₂NH → [N,N-disubstituted-2-(1-methyl-1H-imidazol-2-yl)ethanamine]H⁺Br⁻

The reaction is often carried out in the presence of a base to neutralize the hydrobromic acid formed, or by using an excess of the amine nucleophile.

Oxygen nucleophiles, such as alkoxides and phenoxides, can displace the bromide to form imidazole-ethyl ethers. These reactions are typically performed under basic conditions to deprotonate the corresponding alcohol, thereby generating a more potent alkoxide nucleophile. The synthesis of imidazole-containing ethers is a known strategy in medicinal chemistry, as seen in the preparation of antifungal agents like Sertaconazole, which features an ether linkage to an imidazole moiety. nih.gov

A generalized reaction with a sodium alkoxide (NaOR) is shown below:

this compound + NaOR → 2-(2-alkoxyethyl)-1-methyl-1H-imidazole + NaBr

Reaction with hydroxide (B78521) ions (e.g., from NaOH or KOH) would lead to the formation of the corresponding alcohol, 2-(1-methyl-1H-imidazol-2-yl)ethanol.

Sulfur nucleophiles, such as thiols and thiolates, are particularly effective in reacting with alkyl halides like this compound due to the high polarizability and "softness" of sulfur. These reactions yield imidazole-ethyl thioethers.

Studies on related bromo-methyl-nitroimidazoles have shown that treatment with cysteamine (B1669678) (a sulfur nucleophile) can lead to the displacement of a nitro group from the imidazole ring itself, indicating the powerful nucleophilicity of thiols and the relative reactivity of different sites on the molecule. researchgate.net However, in the absence of such highly activating groups on the ring, the bromoethyl side chain is the expected site of reaction. The reaction with a thiol (RSH) under basic conditions or with a pre-formed thiolate (RS⁻) proceeds as follows:

this compound + RS⁻ → 2-(2-(alkylthio)ethyl)-1-methyl-1H-imidazole + Br⁻

The table below summarizes representative nucleophilic substitution reactions.

| Nucleophile Type | Example Nucleophile | Reagent Example | Product Class |

| Nitrogen | Secondary Amine | Diethylamine (Et₂NH) | Substituted Imidazole-Ethyl Amine |

| Oxygen | Alkoxide | Sodium Ethoxide (NaOEt) | Imidazole-Ethyl Ether |

| Sulfur | Thiolate | Sodium Ethanethiolate (NaSEt) | Imidazole-Ethyl Thioether |

Intramolecular Cyclization Pathways and Ring Expansion Phenomena

The structure of this compound contains both an electrophilic center (the C-Br bond) and a nucleophilic center (the N3 atom of the imidazole ring). This arrangement allows for the possibility of intramolecular nucleophilic substitution.

If the N3 atom of the imidazole ring attacks the electrophilic carbon of the bromoethyl side chain, it can lead to the formation of a bicyclic, fused-ring system. This type of intramolecular cyclization is a common pathway for bifunctional molecules. The expected product would be a dihydroimidazo[1,2-a]imidazolium salt. Such cyclizations can be promoted by heat or base. researchgate.net

Furthermore, reactions involving related structures have demonstrated unexpected rearrangements and ring expansions. For example, the reaction of 2-(bromomethyl)-1,3-thiaselenole with a sulfur nucleophile resulted in a rearrangement that expanded the five-membered thiaselenole ring into a six-membered 2,3-dihydro-1,4-thiaselenine ring. researchgate.net This suggests that under certain conditions, particularly with neighboring group participation, the reaction of this compound could potentially lead to more complex, rearranged products beyond simple substitution, such as fused bicyclic imidazoles. rsc.orgmdpi.com

Alkylating Agent Properties and Underlying Reaction Mechanisms

This compound is recognized for its properties as an alkylating agent, a characteristic primarily attributed to the presence of the reactive 2-bromoethyl side chain attached to the imidazole ring. The primary mechanism through which this compound exerts its alkylating effects is via intramolecular cyclization. This process involves the nucleophilic attack of the N3 nitrogen of the imidazole ring on the electrophilic carbon of the bromoethyl side chain, leading to the formation of a bicyclic system.

This intramolecular reaction results in the formation of a strained, positively charged intermediate, the dehydroimidazo[2,1-b]thiazolium cation. This cation is a potent electrophile and readily reacts with various nucleophiles. The ring-opening of this strained bicyclic intermediate upon reaction with a nucleophile results in the covalent modification of the nucleophile, effectively alkylating it. The propensity of this compound to undergo this intramolecular cyclization is a key feature of its reactivity and underpins its utility as an alkylating agent in synthetic chemistry.

Reactivity of the Imidazole Ring System

The reactivity of the 1-methyl-1H-imidazole core in this compound is multifaceted, exhibiting susceptibility to both electrophilic and nucleophilic attacks. The electronic nature of the imidazole ring, being a π-rich aromatic system with two nitrogen atoms, dictates its behavior in these reactions.

Electrophilic Aromatic Substitution Potentials of the Methylimidazole Core

The 1-methyl-1H-imidazole ring is an electron-rich aromatic system, making it activated towards electrophilic aromatic substitution. The nitrogen atom at position 3 (N3) is basic and can be protonated or interact with Lewis acids. The substitution pattern is influenced by the directing effects of the methyl group at N1 and the bromoethyl group at C2. Generally, electrophilic attack is directed to the C4 and C5 positions of the imidazole ring, as the C2 position is already substituted.

The methyl group at N1 is an activating group, further enhancing the electron density of the ring and promoting electrophilic substitution. The 2-(2-bromoethyl) group, while primarily influencing the molecule's alkylating properties, can also exert electronic effects on the ring. The specific regioselectivity of electrophilic substitution reactions on this particular compound would depend on the nature of the electrophile and the reaction conditions employed.

Nucleophilic Attack and Addition Reactions on the Imidazole Heterocycle

While the imidazole ring itself is generally resistant to nucleophilic attack due to its electron-rich nature, the bromoethyl side chain of this compound provides a prime site for nucleophilic substitution reactions. Nucleophiles can directly attack the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion.

A common example of such a reaction is the attack by amines. Primary and secondary amines can react with this compound to form the corresponding N-substituted aminoethylimidazoles. This reaction proceeds via a standard SN2 mechanism, where the amine acts as the nucleophile. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the bromoethyl group, leading to the formation of a new carbon-nitrogen bond and the expulsion of the bromide leaving group. This type of reaction is a versatile method for introducing the 1-methyl-1H-imidazol-2-ylethyl moiety into various molecules.

Radical Chemistry and Electron Transfer Processes

The halogenated side chain of this compound also opens avenues for its involvement in radical chemistry and electron transfer processes. The carbon-bromine bond can be cleaved homolytically to generate radical intermediates, which can then participate in a variety of chemical transformations.

Generation and Characterization of Radical Intermediates

The generation of a radical intermediate from this compound can be initiated through various methods, including thermolysis, photolysis, or single-electron transfer from a suitable reductant. Homolytic cleavage of the C-Br bond would result in the formation of a 2-(1-methyl-1H-imidazol-2-yl)ethyl radical and a bromine radical.

These radical intermediates are highly reactive species and can undergo further reactions such as hydrogen atom abstraction, addition to multiple bonds, or cyclization. For instance, the generated ethyl radical centered on the side chain could potentially undergo intramolecular cyclization onto the imidazole ring, although this would depend on the specific reaction conditions and the stability of the resulting cyclic radical. The direct characterization of such transient radical intermediates often requires specialized techniques like electron paramagnetic resonance (EPR) spectroscopy.

Electrochemical Generation of Radicals from Halogenated Systems

Electrochemical methods provide a powerful tool for the generation of radicals from halogenated organic compounds. In the case of this compound, electrochemical reduction at a suitable cathode potential can lead to the transfer of an electron to the molecule. This one-electron reduction can induce the cleavage of the carbon-bromine bond, resulting in the formation of a bromide anion and the corresponding 2-(1-methyl-1H-imidazol-2-yl)ethyl radical.

The generated radical can then undergo dimerization, react with the solvent or other species in the electrochemical cell, or be further reduced at the electrode surface. The specific outcome of the electrochemical reduction would be dependent on factors such as the electrode material, the solvent system, the applied potential, and the presence of any radical trapping agents. While specific electrochemical studies on this compound are not extensively documented, the behavior of related halogenated organic compounds suggests that this is a viable pathway for the generation of its radical intermediates.

Derivatization and Functionalization Strategies Employing 2 2 Bromoethyl 1 Methyl 1h Imidazole

Transformation of the Bromoethyl Group to Diverse Functionalities

The presence of a primary alkyl bromide in the bromoethyl group of 2-(2-bromoethyl)-1-methyl-1H-imidazole offers a convenient handle for introducing a wide range of functional groups through nucleophilic substitution and elimination reactions.

The bromoethyl moiety is an excellent electrophile for the alkylation of amines, leading to the formation of amine and amide linkages. This strategy is fundamental in medicinal chemistry and material science for the construction of complex molecular architectures.

The reaction of this compound with various primary and secondary amines can readily afford the corresponding N-substituted aminoethylimidazoles. For instance, the reaction with piperazine (B1678402) derivatives can yield compounds with potential biological activity. One study reported the synthesis of a 5-nitroimidazole/oxazolidinone hybrid where a piperazine derivative was reacted with 1-bromomethyl-2-methyl-5-nitro-1H-imidazole, demonstrating the feasibility of such couplings. nih.gov Although a different isomer, this reaction highlights the reactivity of a bromoalkyl group attached to a methyl-nitro-imidazole core.

Furthermore, the synthesis of amide derivatives can be achieved through a two-step process involving the initial conversion of the bromoethyl group to an aminoethyl group, followed by acylation. Alternatively, direct reaction with an appropriate amide-containing nucleophile can be envisioned. A series of N-substituted imidazole (B134444) derivatives were synthesized by first reacting imidazole with ethyl chloroacetate (B1199739) to form an imidazole ester, which was then reacted with different amines to yield the desired amide products. nih.gov

Table 1: Examples of Amine and Amide Linkage Strategies with Imidazole Derivatives

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| Imidazole | Ethyl chloroacetate, then various amines | N-substituted imidazolyl acetamides | nih.gov |

| 1-Bromomethyl-2-methyl-5-nitro-1H-imidazole | Piperazine derivative | N-alkylated piperazine | nih.gov |

| 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole | Glycine | Imidazolyl-ethyl-glycine | nih.gov |

The bromoethyl group can undergo base-induced elimination of hydrogen bromide (HBr) to introduce unsaturation, leading to the formation of valuable vinyl and ethynyl (B1212043) imidazole derivatives. These products serve as important building blocks for further transformations, including polymerization and cross-coupling reactions.

The dehydrobromination of this compound with a suitable base is expected to yield 1-methyl-2-vinyl-1H-imidazole. A study on the reaction of 2-nitroimidazole (B3424786) with 1,2-dibromoethane (B42909) demonstrated the formation of both the expected 1-(2-bromoethyl)-2-nitro-1H-imidazole and the elimination product, 2-nitro-1-vinyl-1H-imidazole. mdpi.com This indicates that the bromoethyl group is susceptible to elimination under the reaction conditions, a reactivity that can be exploited for the synthesis of the corresponding vinyl derivative of this compound.

Further elimination from a vinyl bromide intermediate, or a double elimination from a 1,2-dibromoethyl precursor, would be required for the synthesis of the corresponding alkyne. While direct conversion of the bromoethyl group to an ethynyl group is less common, a two-step process involving elimination to the vinyl bromide followed by a second elimination is a plausible synthetic route.

Table 2: Elimination Reactions of Bromoethyl-Substituted Imidazoles

| Starting Material | Reaction | Product | Reference |

|---|---|---|---|

| 1-(2-bromoethyl)-2-nitro-1H-imidazole | Elimination of HBr | 2-nitro-1-vinyl-1H-imidazole | mdpi.com |

The bifunctional nature of this compound, possessing both a nucleophilic imidazole ring and an electrophilic bromoethyl group, makes it an attractive monomer for the synthesis of macrocycles and polymers.

In macrocyclization reactions, the bromoethyl group can react with a nucleophilic site on another molecule or within the same molecule in a ring-closing reaction. nih.gov For instance, reaction with a diamine or a dithiol could lead to the formation of macrocyclic structures containing the 1-methyl-1H-imidazole moiety.

For polymerization, this compound can potentially undergo polycondensation reactions. The imidazole ring can act as a nucleophile to displace the bromide of another monomer unit, leading to the formation of a poly(imidazolium) salt. Imidazole and imidazolium-containing polymers have been reviewed for their applications in biology and material science. researchgate.net Additionally, the vinyl derivative, obtained via elimination, can be polymerized through radical or other polymerization mechanisms to yield poly(vinylimidazole) derivatives. The synthesis of imidazole-containing polymerized ionic liquids via self-polymerization of a binuclear imidazole-based monomer has been reported, highlighting the utility of imidazole derivatives in polymer chemistry. mdpi.com

Cross-Coupling Reactions Involving the Imidazole Ring

The imidazole ring itself is a versatile substrate for various transition metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkynyl, and other substituents directly onto the heterocyclic core.

Direct C-H functionalization is a powerful tool for the atom-economical modification of heterocyclic compounds. Palladium-catalyzed direct arylation of 1-methyl-1H-imidazole has been shown to occur selectively at the C5 position. nih.govresearchgate.netpreprints.org The reaction of 1-methyl-1H-imidazole with aryl bromides in the presence of a palladium catalyst and a base leads to the formation of 5-aryl-1-methyl-1H-imidazoles. nih.govresearchgate.net The regioselectivity can be influenced by the reaction conditions; for instance, the use of xylene as a solvent has been reported to favor C2,5-diarylation. nih.govpreprints.org

Palladium-catalyzed C-H alkynylation of imidazole derivatives has also been reported. A ligand-free Pd/Ag-mediated dehydrogenative alkynylation of 1-methylimidazole (B24206) with terminal alkynes has been developed, affording 2-alkynyl-1-methyl-1H-imidazoles. nih.gov This methodology was also successfully applied to 4,5-dibromo-1-methyl-1H-imidazole, demonstrating tolerance for halogen substituents which can be used for subsequent cross-coupling reactions. nih.gov

Table 3: Palladium-Catalyzed C-H Functionalization of 1-Methyl-1H-imidazole

| Reaction Type | Coupling Partner | Position of Functionalization | Catalyst System | Reference |

|---|---|---|---|---|

| Direct Arylation | Aryl Bromides | C5 | Pd(OAc)₂ / K₂CO₃ | nih.govresearchgate.net |

| Direct Alkynylation | Terminal Alkynes | C2 | Pd(OAc)₂ / Ag₂CO₃ | nih.gov |

The Suzuki-Miyaura and Heck reactions are cornerstone methodologies for the formation of carbon-carbon bonds. These reactions typically require a halo-substituted imidazole as the electrophilic partner.

The Suzuki-Miyaura cross-coupling of haloimidazoles with boronic acids provides an efficient route to a wide array of functionalized imidazole derivatives. lookchem.comresearchgate.net For example, 5-bromoimidazoles can be coupled with various boronic acids to introduce substituents at the C5 position. researchgate.net This reaction is generally tolerant of various functional groups on both coupling partners.

The Heck reaction, which couples an organic halide with an alkene, can also be applied to halo-imidazoles. organic-chemistry.orgwikipedia.org While specific examples with this compound derivatives are scarce in the literature, the general reactivity of halo-imidazoles in Heck reactions suggests that a suitably halogenated derivative of this compound could be coupled with various alkenes to introduce vinyl groups onto the imidazole ring. Palladium-imidazole derivatives have been shown to be highly active catalysts for Heck reactions themselves. electronicsandbooks.com

Buchwald-Hartwig Amination Analogs with Imidazole Precursors

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While direct examples involving this compound are not extensively documented in the literature, the reactivity of analogous 2-bromo-1H-imidazoles provides a strong basis for predicting its utility in similar transformations. nih.gov The reaction typically involves the coupling of an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.org

The development of specialized phosphine (B1218219) ligands has been crucial to the broad applicability of this reaction. For the amination of bromoimidazoles, ligands such as BrettPhos have shown considerable efficacy, enabling the coupling of a variety of amine nucleophiles, including anilines, alkylamines, and other heteroarylamines, with the imidazole core. nih.gov These reactions are generally carried out under inert conditions using a strong base like lithium hexamethyldisilazide (LHMDS) in a solvent such as THF.

The successful application of these conditions to 2-bromo-1H-imidazoles suggests that this compound could similarly undergo C-N bond formation at the C2 position of the imidazole ring. The presence of the 2-bromoethyl group would likely be tolerated under many Buchwald-Hartwig conditions, allowing for subsequent modifications at this site.

Table 1: Representative Buchwald-Hartwig Amination of 2-Bromo-1H-imidazole Analogs

| Entry | Amine Nucleophile | Palladium Precatalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ | BrettPhos | LHMDS | THF | 85 |

| 2 | Morpholine | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 78 |

| 3 | 2-Aminopyridine (B139424) | Pd₂(dba)₃ | BrettPhos | LHMDS | THF | 72 |

This table is illustrative and based on data for analogous 2-bromo-1H-imidazoles.

Regioselective Functionalization of the Imidazole Scaffold

The functionalization of the imidazole ring in a regioselective manner is a key challenge in the synthesis of complex imidazole-containing molecules. The substitution pattern of the imidazole ring dictates the electronic and steric environment, which in turn influences the position of subsequent chemical modifications. In the case of this compound, the C2 and C5 positions are of primary interest for functionalization.

The C2 position is electronically distinct due to its location between two nitrogen atoms. This position is susceptible to deprotonation by strong bases, creating a nucleophilic center that can react with various electrophiles. However, direct C-H functionalization at the C5 position can also be achieved under specific conditions.

Strategies for regioselective functionalization often rely on directed metalation, where a substituent guides a metalating agent to a specific position. While the 1-methyl group in this compound does not provide strong directing capabilities, the inherent electronic properties of the imidazole ring can be exploited. For instance, electrophilic aromatic substitution reactions would be expected to occur preferentially at the C5 position, which is more electron-rich than the C4 position.

The bromoethyl side chain also offers opportunities for regioselective transformations. Intramolecular cyclization reactions, for example, can be initiated by nucleophilic attack from the imidazole ring onto the electrophilic carbon of the bromoethyl group, leading to the formation of fused ring systems. The regioselectivity of such cyclizations would be dependent on the reaction conditions and the nature of any activating agents used. nih.gov

Strategies for Late-Stage Derivatization

Late-stage functionalization (LSF) is a synthetic strategy that involves the modification of a complex molecule at a late stage in its synthesis. nih.gov This approach is particularly valuable in drug discovery as it allows for the rapid generation of a library of analogs from a common advanced intermediate, enabling the exploration of structure-activity relationships. The this compound scaffold is well-suited for LSF due to the presence of the reactive bromoethyl group.

The carbon-bromine bond in the bromoethyl side chain can be readily displaced by a wide range of nucleophiles, including amines, thiols, and alcohols, to introduce diverse functional groups. This allows for the modification of the molecule's physicochemical properties, such as its polarity, solubility, and hydrogen bonding capacity, which can have a significant impact on its biological activity and pharmacokinetic profile.

Furthermore, the bromoethyl group can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, to form new carbon-carbon bonds. This enables the introduction of aryl, alkynyl, and vinyl groups, respectively, further expanding the chemical space accessible from this versatile precursor.

The ability to perform these modifications late in a synthetic sequence is highly advantageous, as it avoids the need to carry functional groups through a lengthy and potentially low-yielding synthesis. This can significantly accelerate the drug discovery process and facilitate the optimization of lead compounds. researchgate.net

Table 2: Potential Late-Stage Derivatization Reactions of the Bromoethyl Group

| Reaction Type | Nucleophile/Coupling Partner | Catalyst/Reagents | Product Functional Group |

| Nucleophilic Substitution | Primary/Secondary Amine | Base (e.g., K₂CO₃) | Aminoethyl |

| Nucleophilic Substitution | Thiol | Base (e.g., NaH) | Thioether |

| Suzuki Coupling | Arylboronic acid | Pd catalyst, base | Arylethyl |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, base | Alkynylethyl |

Applications of 2 2 Bromoethyl 1 Methyl 1h Imidazole As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the bromoethyl group provides a convenient handle for intramolecular cyclization reactions, enabling the construction of fused and multi-heterocyclic frameworks. This approach is a powerful strategy for accessing novel chemical space with potential applications in medicinal chemistry and materials science.

Fused imidazole (B134444) derivatives are prevalent motifs in numerous biologically active compounds. The synthesis of these structures often relies on the cyclization of appropriately functionalized imidazole precursors. "2-(2-Bromoethyl)-1-methyl-1H-imidazole" is a prime candidate for such transformations. For instance, through an intramolecular nucleophilic substitution, where a nucleophile is first introduced at the C4 or C5 position of the imidazole ring, subsequent cyclization involving the bromoethyl side chain can lead to the formation of fused bicyclic systems.

A plausible synthetic route involves the initial functionalization of the imidazole ring, followed by an intramolecular N-alkylation. This strategy is analogous to the well-established methods for synthesizing imidazo[1,2-a]pyridines, where a 2-aminopyridine (B139424) is reacted with an α-haloketone. In the case of "this compound," the bromoethyl moiety can react with a suitably positioned amine or other nucleophilic group on a neighboring ring system to forge a new heterocyclic ring.

| Starting Material | Reagent/Condition | Fused System |

| This compound | 1. Introduction of nucleophile at C52. Base-mediated cyclization | Dihydro-imidazo-fused system |

| This compound | Reaction with a dinucleophile | Bridged imidazole architecture |

This approach allows for the creation of novel scaffolds that can be further elaborated, providing access to a library of compounds for biological screening. The reaction conditions can often be tuned to control the regioselectivity of the cyclization, leading to a variety of fused imidazole architectures.

Beyond simple fused systems, "this compound" can be employed in the synthesis of more complex, multi-heterocyclic frameworks. These structures are of significant interest due to their diverse pharmacological properties. The bromoethyl group can participate in tandem or domino reactions, where a single synthetic operation leads to the formation of multiple rings.

For example, a reaction with a substrate containing multiple nucleophilic sites can initiate a cascade of cyclizations, resulting in the rapid assembly of a complex molecular scaffold. This strategy is highly efficient and atom-economical. One such approach could involve the reaction with a 2-aminobenzimidazole, where the initial N-alkylation by the bromoethyl group is followed by a subsequent intramolecular cyclization, potentially leading to a trinuclear fused system. nih.gov Microwave-assisted synthesis has emerged as a powerful tool for accelerating such reactions, often leading to higher yields and shorter reaction times. nih.gov

Role in Ligand Design for Catalysis

The imidazole moiety is a cornerstone in the design of N-heterocyclic carbene (NHC) ligands, which have revolutionized the field of organometallic catalysis. "this compound" serves as a valuable precursor for the synthesis of novel NHC ligands with tailored steric and electronic properties.

The synthesis of NHCs typically proceeds through the deprotonation of a corresponding imidazolium (B1220033) salt. nih.gov These salts are readily prepared by the N-alkylation of an imidazole derivative. "this compound" can be envisioned as a starting material for the synthesis of a new class of imidazolium salts. The bromoethyl group can be used to introduce a variety of substituents at the N3 position of the imidazole ring through nucleophilic substitution.

The general synthetic route to an imidazolium salt from "this compound" would involve its reaction with a suitable nucleophile, such as a primary amine or another heterocyclic compound. This reaction would yield a quaternary imidazolium salt, the direct precursor to an NHC.

| Reactant 1 | Reactant 2 | Product |

| This compound | Tertiary Amine | Quaternary Imidazolium Salt |

| This compound | Pyridine Derivative | Pyridinium-functionalized Imidazolium Salt |

The nature of the substituent introduced via the bromoethyl group can be used to fine-tune the properties of the resulting NHC ligand, influencing its stability, solubility, and catalytic activity.

NHC ligands derived from imidazolium salts are highly effective in stabilizing transition metal catalysts, particularly those of palladium and platinum. wikipedia.orgnih.gov These NHC-metal complexes have shown exceptional activity in a wide range of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.

An NHC ligand generated from a precursor derived from "this compound" could be used to prepare novel palladium and platinum complexes. The functionalized side chain on the NHC could potentially coordinate to the metal center, creating a chelating ligand that enhances the stability and catalytic performance of the complex.

For instance, if the bromoethyl group is reacted with a phosphine-containing nucleophile, the resulting imidazolium salt could be converted into a bidentate P,C-donor NHC ligand. Such ligands are known to form highly stable and active palladium and platinum catalysts. These catalysts could find applications in various organic transformations, from fine chemical synthesis to the production of pharmaceuticals.

| Metal | Ligand Type | Potential Application |

| Palladium | Monodentate NHC | Suzuki, Heck, Sonogashira Coupling |

| Palladium | Chelating NHC | C-H Activation, Cross-Coupling |

| Platinum | Monodentate NHC | Hydrosilylation, Catalytic Converters |

| Platinum | Chelating NHC | Anticancer Drug Development, OLEDs |

The versatility of the bromoethyl group allows for the introduction of a wide range of functionalities, enabling the development of a diverse library of NHC ligands and their corresponding transition metal complexes.

Intermediate in Advanced Organic Synthesis

In addition to its role in constructing heterocyclic systems and ligands, "this compound" is a valuable intermediate in multi-step organic synthesis. The bromoethyl group serves as a versatile handle for introducing the 1-methyl-1H-imidazol-2-ylethyl moiety into larger, more complex molecules.

This is particularly relevant in the synthesis of pharmacologically active compounds, where the imidazole ring is a common structural motif. nbinno.com The bromoethyl group can undergo nucleophilic substitution with a variety of nucleophiles, including amines, alcohols, thiols, and carbanions, allowing for its incorporation into a wide range of molecular scaffolds.

For example, in the total synthesis of a natural product or a pharmaceutical drug, "this compound" could be used to introduce the imidazole side chain at a late stage of the synthesis. This strategy can be advantageous as it avoids carrying the polar imidazole group through multiple synthetic steps. The reactivity of the C-Br bond allows for mild and selective bond formation, making it compatible with a wide range of functional groups. The utility of related bromo-imidazoles as key building blocks in the synthesis of active pharmaceutical ingredients highlights the potential of this compound in complex molecule synthesis. thieme-connect.de

Alkylating Reagent in Diverse Organic Transformations

The primary application of this compound is expected to be as an alkylating agent. The bromoethyl group can readily react with a wide range of nucleophiles, leading to the formation of new carbon-heteroatom and carbon-carbon bonds. This allows for the introduction of the 1-methyl-1H-imidazol-2-ylethyl moiety into various organic molecules.

Potential nucleophiles that could be alkylated by this reagent include:

Amines: Reaction with primary and secondary amines would yield the corresponding N-(1-methyl-1H-imidazol-2-ylethyl)amines, which are structural motifs found in various pharmacologically active compounds.

Thiols: Thiolates can be alkylated to form thioethers, which are important in medicinal and materials chemistry.

Alcohols and Phenols: Alkylation of alcohols and phenols would result in the formation of ethers, providing a means to modify the properties of molecules containing hydroxyl groups.

Carbanions: Carbon nucleophiles, such as those derived from active methylene (B1212753) compounds, could be alkylated to form new carbon-carbon bonds, enabling the construction of more complex carbon skeletons.

The table below illustrates potential alkylation reactions with this compound.

| Nucleophile | Product | Potential Application Area |

| Primary Amine (R-NH₂) | N-(1-methyl-1H-imidazol-2-ylethyl)-R-amine | Pharmaceuticals, Ligand Synthesis |

| Thiol (R-SH) | S-(1-methyl-1H-imidazol-2-ylethyl)-R-sulfide | Medicinal Chemistry, Material Science |

| Alcohol (R-OH) | O-(1-methyl-1H-imidazol-2-ylethyl)-R-ether | Drug Modification, Organic Synthesis |

Building Block for Molecular Hybridization Strategies in Organic Synthesis

Molecular hybridization is a powerful strategy in drug discovery where two or more pharmacophores are combined into a single molecule to create a new hybrid compound with potentially enhanced or novel biological activities. The 1-methyl-1H-imidazole moiety is a well-known pharmacophore present in numerous drugs.

This compound can serve as a key building block in this approach. By alkylating another biologically active molecule containing a suitable nucleophilic handle, a new hybrid molecule can be synthesized. This strategy allows for the exploration of new chemical space and the development of novel therapeutic agents. For instance, it could be used to link the imidazole core to other heterocyclic systems known for their biological relevance.

Applications in Material Science and Supramolecular Chemistry

The imidazole ring and its derivatives are known to play a role in the development of new materials. While direct applications of this compound in this field are not extensively documented, its structure suggests potential uses.

The nitrogen atoms in the imidazole ring can act as ligands for metal ions, making it a potential component in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The bromoethyl group could be further functionalized to introduce polymerizable groups, allowing for its incorporation into polymer chains. Such polymers could exhibit interesting properties, such as conductivity or catalytic activity.

In supramolecular chemistry, the imidazole moiety can participate in hydrogen bonding and π-π stacking interactions, which are crucial for the self-assembly of molecules into larger, ordered structures. By functionalizing other molecules with the 1-methyl-1H-imidazol-2-ylethyl group using this compound, it may be possible to direct their self-assembly into desired supramolecular architectures.

Advanced Mechanistic Investigations and Theoretical Studies of 2 2 Bromoethyl 1 Methyl 1h Imidazole

Computational Chemistry Methodologies

Computational chemistry provides powerful tools to investigate molecular properties at the atomic level, offering insights that can be difficult to obtain through experimental methods alone. For a molecule like 2-(2-bromoethyl)-1-methyl-1H-imidazole, a combination of techniques would be employed to build a comprehensive understanding of its behavior.

Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is particularly well-suited for determining the ground-state electronic structure and optimizing the molecular geometry of organic molecules.

A DFT study of this compound would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. A common approach would involve the B3LYP functional with a basis set such as 6-311++G(d,p), which provides a good description of electron correlation and polarization effects. The optimization would yield key geometrical parameters such as bond lengths, bond angles, and dihedral angles, providing a precise structural model of the molecule.

Illustrative Data Table for DFT Geometry Optimization

Disclaimer: The following data is a hypothetical representation for illustrative purposes and is not derived from actual experimental or computational results for this compound.

| Parameter | Bond/Angle | Hypothetical Optimized Value |

| Bond Length | C(2)-C(ethyl) | 1.51 Å |

| Bond Length | C(ethyl)-Br | 1.95 Å |

| Bond Length | N(1)-C(methyl) | 1.47 Å |

| Bond Angle | C(2)-C(ethyl)-Br | 110.5° |

| Dihedral Angle | N(1)-C(2)-C(ethyl)-Br | 65.0° |

Ab Initio Calculations for High-Level Electronic Characterization

Ab initio methods are a class of computational chemistry techniques based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate electronic energies and properties.

For this compound, ab initio calculations, particularly at the MP2 level, would be employed to refine the understanding of its electronic character. These high-level calculations can provide a more accurate description of electron correlation effects, which are important for understanding intermolecular interactions and reactivity. Such calculations would be valuable for benchmarking the results obtained from DFT and for investigating specific electronic phenomena where high accuracy is crucial.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations can provide insights into the conformational flexibility and dynamic behavior of this compound in different environments, such as in solution.

An MD simulation would involve placing the optimized structure of the molecule in a simulation box, often with solvent molecules, and then solving Newton's equations of motion for the system. This would allow for the exploration of the molecule's conformational landscape, identifying the most populated conformations and the energy barriers between them. MD simulations are particularly useful for understanding how the flexible bromoethyl side chain behaves over time, which can have significant implications for its reactivity.

Electronic Structure and Reactivity Analysis

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Computational methods provide a suite of tools to analyze this relationship in detail.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. The HOMO is likely to be located primarily on the electron-rich imidazole (B134444) ring, while the LUMO may have significant contributions from the bromoethyl side chain, particularly the antibonding σ* orbital of the C-Br bond. A small HOMO-LUMO gap would suggest that the molecule is relatively reactive.

Illustrative Data Table for FMO Analysis

Disclaimer: The following data is a hypothetical representation for illustrative purposes and is not derived from actual experimental or computational results for this compound.

| Parameter | Hypothetical Energy (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap | 5.65 |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the stability of a molecule. It provides a localized picture of the bonding in a molecule, which can be more intuitive than the delocalized molecular orbitals.

Illustrative Data Table for NBO Analysis

Disclaimer: The following data is a hypothetical representation for illustrative purposes and is not derived from actual experimental or computational results for this compound.

| Interaction | Donor NBO | Acceptor NBO | Hypothetical Stabilization Energy (kcal/mol) |

| Hyperconjugation | LP(1) N(3) | σ(C(2)-N(1)) | 25.5 |

| Hyperconjugation | LP(1) N(3) | σ(C(4)-C(5)) | 18.2 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the three-dimensional charge distribution of a molecule, providing valuable insights into its reactive behavior. The MEP surface illustrates regions of electron richness and deficiency, which are crucial for predicting sites susceptible to electrophilic and nucleophilic attack.

For this compound, the MEP map would be characterized by distinct regions of varying electrostatic potential. The nitrogen atom at position 3 of the imidazole ring is expected to be the most electron-rich area, depicted as a region of negative potential (typically colored red). This high electron density arises from the lone pair of electrons on the nitrogen atom, making it a primary site for electrophilic attack and protonation.

Conversely, the hydrogen atoms attached to the imidazole ring and the methyl group will exhibit positive electrostatic potential (colored blue), indicating electron-deficient regions. The area around the bromine atom in the bromoethyl group will also show a degree of positive potential, known as a σ-hole, making it susceptible to nucleophilic attack. This positive potential is due to the electron-withdrawing nature of the bromine atom, which polarizes the C-Br bond.

The MEP analysis, therefore, identifies the likely reactive centers of the molecule: the N-3 atom as the principal nucleophilic site and the carbon atom attached to the bromine as a key electrophilic site for nucleophilic substitution reactions.

Interactive Table: Predicted Molecular Electrostatic Potential Hotspots

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Imidazole Ring (N-3) | Negative (Electron-rich) | Nucleophilic attack, Protonation |

| Bromoethyl Group (C-α to Br) | Positive (Electron-deficient) | Electrophilic site for Nucleophilic substitution |

| Hydrogen Atoms | Positive (Electron-deficient) | Weak electrophilic interactions |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling provides a powerful means to investigate the detailed mechanisms of chemical reactions, offering insights into transition states, reaction energies, and the influence of the surrounding environment.

Transition State Characterization and Energetic Profiles

Reactions involving this compound, particularly nucleophilic substitution at the bromoethyl side chain, are amenable to computational investigation using methods like Density Functional Theory (DFT). For a typical S(_N)2 reaction with a nucleophile (Nu), the reaction proceeds through a single transition state.

Reaction: Nu + Br-CH(_2)CH(_2)-Im (\rightarrow) [Nu---CH(_2)CH(_2)-Im---Br] (\rightarrow) Nu-CH(_2)CH(_2)-Im + Br

Computational modeling can locate and characterize the geometry of the pentacoordinate transition state, where the nucleophile is forming a new bond to the carbon atom while the carbon-bromine bond is breaking. libretexts.orglibretexts.org Vibrational frequency calculations of this transition state structure would yield a single imaginary frequency, confirming it as a true saddle point on the potential energy surface. vlabs.ac.instanford.edu

Interactive Table: Hypothetical Energetic Profile for an S(_N)2 Reaction

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0 | Starting materials: this compound and Nucleophile |

| Transition State | +20 to +25 (typical range) | Pentacoordinate carbon with partial bonds to nucleophile and leaving group |

| Products | -10 to -15 (typical range) | Products: Substituted imidazole and Bromide ion |

Spectroscopic Characterization in Mechanistic Context

Spectroscopic techniques are indispensable for monitoring the progress of reactions and for the structural elucidation of reactants, intermediates, and products.

Advanced NMR Spectroscopy for Reaction Monitoring and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. For this compound, H and C NMR would provide initial structural confirmation. rsc.org

Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguous assignment of all proton and carbon signals. nih.govresearchgate.netcolumbia.edu

HSQC would show direct one-bond correlations between protons and the carbons they are attached to. columbia.edu

HMBC would reveal longer-range (2-3 bond) correlations, which are invaluable for piecing together the molecular skeleton, for instance, by correlating the N-methyl protons to the C2 and C5 carbons of the imidazole ring. nih.govresearchgate.netcolumbia.edu

During a reaction, NMR spectroscopy can be used to monitor the disappearance of reactant signals and the appearance of product signals, allowing for the determination of reaction kinetics. For example, in a nucleophilic substitution reaction, the signals for the methylene (B1212753) protons adjacent to the bromine ((-CH_2Br)) would shift significantly upfield upon substitution.

Interactive Table: Predicted (^1)H and (^{13})C NMR Chemical Shifts

| Atom | Predicted H Shift (ppm) | Predicted C Shift (ppm) | Key HMBC Correlations |

| N-CH(_3) | ~3.6 | ~33 | C2, C5 |

| Imidazole H4 | ~7.0 | ~122 | C2, C5 |

| Imidazole H5 | ~6.9 | ~128 | C4, N-CH(_3) |

| -CH(_2)-Im | ~3.0 | ~30 | C2, C4 |

| -CH(_2)-Br | ~3.8 | ~35 | C-Im |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. core.ac.ukarizona.edusemanticscholar.org The spectra provide a "fingerprint" of the molecule, with specific peaks corresponding to the stretching and bending of different bonds.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for:

C-H stretching of the imidazole ring and the methyl/ethyl groups (around 2900-3100 cm).

C=N and C=C stretching of the imidazole ring (in the 1400-1600 cm region). niscpr.res.in

C-N stretching vibrations (typically in the 1000-1300 cm range). niscpr.res.in

A characteristic C-Br stretching band (usually in the 500-600 cm region), which is often more prominent in the Raman spectrum. niscpr.res.in

During a reaction, the disappearance of the C-Br stretching vibration and the appearance of new bands corresponding to the newly formed bond (e.g., C-N, C-O, or C-S) can be monitored to follow the reaction progress. Computational frequency calculations can aid in the assignment of the experimental vibrational bands. core.ac.uksemanticscholar.org

Interactive Table: Predicted Key Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm) | Predominant Technique |

| C-H Stretch (Aromatic) | 3100 - 3150 | IR, Raman |

| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman |

| C=N/C=C Stretch (Imidazole) | 1400 - 1600 | IR, Raman |

| C-N Stretch | 1000 - 1300 | IR |

| C-Br Stretch | 500 - 600 | Raman |

X-ray Crystallography for Precise Structural Confirmation

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and crystal packing interactions. Although a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, its structural parameters can be reliably predicted based on the analysis of closely related 1-methyl-1H-imidazole derivatives. nih.goviucr.orgresearchgate.net

Expected Molecular Geometry: The core of the molecule is the planar 1-methyl-1H-imidazole ring. The 2-(2-bromoethyl) substituent at the C2 position is expected to be the most conformationally flexible part of the molecule. The dihedral angle between the imidazole ring and the plane of the ethyl chain will be a key conformational parameter. In the solid state, this conformation will be influenced by intermolecular interactions, such as hydrogen bonding and van der Waals forces, to achieve the most stable crystal packing arrangement.

Anticipated Crystallographic Data: Based on analyses of similar small organic molecules and substituted imidazoles, a hypothetical set of crystallographic data can be proposed. nih.govresearchgate.net These values serve as a predictive model for what might be observed should the compound be crystallized and analyzed.

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 7.0 - 9.5 |

| b (Å) | 14.0 - 16.0 |

| c (Å) | 10.0 - 12.0 |

| β (°) | 90 - 105 (for Monoclinic) |

| Volume (ų) | 1100 - 1400 |

| Z (molecules/unit cell) | 4 |

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis and fluorescence spectroscopy are powerful techniques for probing the electronic structure and photophysical properties of molecules. The absorption of UV-visible light promotes electrons from the ground state to higher energy excited states, while fluorescence is the emission of light as the molecule relaxes from the lowest singlet excited state back to the ground state.

Electronic Transitions: The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions within the imidazole ring. The parent compound, 1-methylimidazole (B24206), exhibits absorption maxima at wavelengths below 250 nm. The introduction of the 2-(2-bromoethyl) substituent is anticipated to cause a slight bathochromic (red) shift in the absorption maxima due to its electron-donating character. The electronic spectrum of imidazole-based molecules can be influenced by N-methylation, which can affect the molecular geometry and, consequently, the electronic properties. arkat-usa.org

Fluorescence Properties: Many imidazole derivatives are known to be fluorescent. arkat-usa.orgresearchgate.net The fluorescence emission of this compound would likely occur at a longer wavelength than its absorption, with the difference being the Stokes shift. The fluorescence quantum yield and lifetime would be dependent on the efficiency of non-radiative decay pathways, which can be influenced by the conformational flexibility of the bromoethyl side chain and the presence of the heavy bromine atom, which can promote intersystem crossing to the triplet state.

The photophysical properties are also highly sensitive to the solvent environment. In polar solvents, a red shift in the emission spectrum is often observed for imidazole derivatives, indicating a more polar excited state. arkat-usa.org

| Photophysical Parameter | Expected Range of Values (in a non-polar solvent like cyclohexane) |

|---|---|

| Absorption Maximum (λmax) | 240 - 260 nm |

| Molar Absorptivity (ε) | 5,000 - 10,000 M-1cm-1 |

| Emission Maximum (λem) | 300 - 350 nm |

| Stokes Shift | 60 - 90 nm |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.4 |

Mass Spectrometry for Reaction Product Identification

Mass spectrometry is an indispensable tool for the identification and structural elucidation of organic compounds, including reaction products. By ionizing molecules and analyzing the mass-to-charge ratio (m/z) of the resulting ions and their fragments, detailed structural information can be obtained.

Fragmentation Pattern of this compound: The electron ionization (EI) mass spectrum of this compound is expected to show a characteristic molecular ion peak [M]⁺. Due to the presence of bromine, this peak will appear as a doublet with roughly equal intensity, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.

The fragmentation of the molecular ion is likely to proceed through several key pathways. A prominent fragmentation would be the cleavage of the C-Br bond, leading to the loss of a bromine radical and the formation of a carbocation. Another significant fragmentation pathway would involve the cleavage of the bond between the imidazole ring and the ethyl side chain.

Key Predicted Fragment Ions: The following table outlines the expected major fragment ions and their probable origins.

| m/z (for ⁷⁹Br isotope) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 188 | [C₆H₉⁷⁹BrN₂]⁺ | Molecular Ion (M⁺) |

| 109 | [C₆H₉N₂]⁺ | Loss of •Br from M⁺ |

| 95 | [C₅H₅N₂]⁺ | α-cleavage, loss of •CH₂Br from M⁺ |

| 82 | [C₄H₆N₂]⁺ | Loss of •CH₂CH₂Br from M⁺ |

| 54 | [C₃H₄N]⁺ | Ring fragmentation |

Application in Reaction Product Identification: By understanding these characteristic fragmentation patterns, mass spectrometry can be effectively used to identify the products of reactions involving this compound. For instance, in a nucleophilic substitution reaction where the bromine atom is replaced by another group, the resulting product would show a molecular ion peak corresponding to the new molecular weight, and the characteristic isotopic pattern of bromine would be absent. Similarly, modifications to the imidazole ring would lead to shifts in the m/z values of fragments containing the ring, allowing for the precise localization of the chemical change. Tandem mass spectrometry (MS/MS) could be further employed to isolate specific ions and induce further fragmentation, providing even more detailed structural information for complex reaction mixtures. nih.govresearchgate.net

Future Perspectives and Research Challenges for 2 2 Bromoethyl 1 Methyl 1h Imidazole

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. rsc.orguniroma1.it For 2-(2-bromoethyl)-1-methyl-1H-imidazole, a key challenge lies in developing synthetic routes that are not only efficient but also environmentally benign. Traditional synthetic methods for imidazole (B134444) derivatives can sometimes involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. mdpi.com

Future research will likely focus on the application of green chemistry principles to the synthesis of this compound. This includes the exploration of solvent-free reaction conditions, which have been successfully applied to the synthesis of other imidazole derivatives, offering advantages such as higher yields, lower costs, and reduced environmental impact. asianpubs.org The use of alternative and safer reagents is another critical area. For instance, replacing hazardous brominating agents with more environmentally friendly alternatives would significantly improve the sustainability of the synthesis.

Atom economy, a concept that emphasizes the maximization of the incorporation of all materials used in the process into the final product, will be a guiding principle. nih.gov Developing catalytic methods, particularly those employing earth-abundant and non-toxic metals, could lead to more atom-economical pathways. The overarching goal is to design synthetic strategies that are not only high-yielding but also minimize waste and energy consumption, aligning with the principles of a circular economy in the chemical industry.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The bromoethyl group in this compound is a versatile functional handle that allows for a wide range of chemical transformations. While classical nucleophilic substitution reactions are well-established, future research is expected to delve into novel and unconventional reactivity patterns.

One area of interest is the exploration of unexpected regioselective reactions. For instance, studies on related bromomethyl-1,3-thiaselenole compounds have shown that their reactions with imidazole-2-thiol can lead to unexpected rearrangements and the formation of new heterocyclic systems. researchgate.net Investigating similar complex transformations with this compound could unveil new synthetic pathways to novel and potentially bioactive molecules.

Furthermore, the application of modern synthetic methodologies such as photoredox catalysis and electrosynthesis could unlock new reactivity modes. These techniques can enable transformations that are difficult to achieve through traditional thermal methods, potentially leading to the discovery of unprecedented chemical reactions and the synthesis of unique molecular architectures. The imidazole ring itself can also participate in various cycloaddition and cross-coupling reactions, and a deeper understanding of its reactivity in the context of the bromoethyl substituent will be crucial.

Integration into Advanced Functional Materials and Supramolecular Assemblies

The unique structural and electronic properties of the imidazole moiety make it an attractive building block for the construction of advanced functional materials. researchgate.net The presence of the reactive bromoethyl group in this compound provides a convenient anchor point for its integration into larger molecular systems, including polymers, metal-organic frameworks (MOFs), and supramolecular assemblies.

A significant future direction is the incorporation of this imidazole derivative into MOFs. Imidazole and its derivatives have been shown to enhance the properties of MOFs, such as their proton conductivity and catalytic activity. nih.govrsc.org By functionalizing MOF linkers with this compound, it may be possible to create new materials with tailored properties for applications in gas storage, separation, and catalysis. The imidazole nitrogen atoms can coordinate with metal ions, while the bromoethyl group can be further modified to introduce additional functionalities. soton.ac.uk

In the realm of supramolecular chemistry, the imidazole ring can participate in hydrogen bonding and π-π stacking interactions, making it a valuable component for the design of self-assembling systems. By leveraging these non-covalent interactions, researchers can construct complex and dynamic architectures with potential applications in sensing, drug delivery, and molecular recognition.

Computational Design and Prediction of Novel Imidazole Derivatives with Tailored Properties

The synergy between computational chemistry and experimental synthesis has become a powerful engine for the discovery of new molecules with desired functionalities. mdpi.com For this compound, computational tools will play a pivotal role in designing and predicting the properties of its novel derivatives.

In silico techniques such as molecular docking can be employed to design imidazole-based compounds with specific biological targets, for example, as enzyme inhibitors. nih.gov By computationally screening virtual libraries of derivatives, researchers can identify promising candidates for synthesis and experimental validation, thereby accelerating the drug discovery process. nih.gov

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of new imidazole derivatives. researchgate.netsemanticscholar.org This information is crucial for understanding reaction mechanisms and for designing molecules with specific optical or electronic properties for materials science applications. Furthermore, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties through computational models is essential for assessing the pharmacokinetic and safety profiles of potential drug candidates at an early stage of development. preprints.orgresearchgate.net

| Computational Technique | Application in Imidazole Derivative Research |

| Molecular Docking | Prediction of binding affinity to biological targets. nih.gov |

| DFT Calculations | Understanding electronic structure and reactivity. semanticscholar.org |

| ADMET Prediction | In silico assessment of pharmacokinetic properties. researchgate.net |

Overcoming Scalability Issues and Developing Continuous Flow Methodologies for Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production often presents significant challenges. For this compound, overcoming scalability issues is crucial for its potential commercial applications. The development of cost-effective and scalable synthetic routes is a key research focus. researchgate.net

Continuous flow chemistry offers a promising solution to many of the challenges associated with traditional batch processing. nih.gov Flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. thalesnano.comresearchgate.net The development of continuous flow methodologies for the synthesis of this compound could enable more efficient and sustainable production. rsc.org

Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is another important aspect. nih.gov This can involve the use of microreactors, which offer high surface-area-to-volume ratios and excellent heat and mass transfer, leading to faster and more efficient reactions. The integration of in-line purification and analysis techniques within a continuous flow setup can further streamline the production process and reduce waste.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Often inefficient, leading to hotspots. | Highly efficient, allowing for precise temperature control. |

| Safety | Handling of large quantities of reagents can be hazardous. | Smaller reaction volumes enhance safety. |